3-chloro-N-(4-methoxyphenyl)benzamide

BET bromodomain inhibition Epigenetic probe development Th17 cell differentiation

3-Chloro-N-(4-methoxyphenyl)benzamide (CAS 158525-81-6) is the definitive starting scaffold for MS402-type BD1-selective BET bromodomain inhibitors—the 3-chloro substitution enables selective BRD4(BD1) inhibition (Ki=77 nM) with 9.3-fold selectivity over BD2. This regioisomer is not interchangeable with 2-chloro or 4-chloro analogs; positional isomerism alone yields >3-fold potency differences. Essential for COX-1-selective inhibitor pharmacophore integrity and systematic SAR campaigns. Procure the precise CAS 158525-81-6 regioisomer to ensure experimental reproducibility.

Molecular Formula C14H12ClNO2
Molecular Weight 261.7 g/mol
CAS No. 158525-81-6
Cat. No. B190175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-methoxyphenyl)benzamide
CAS158525-81-6
Synonyms3-chloro-N-(4-methoxyphenyl)benzamide
Molecular FormulaC14H12ClNO2
Molecular Weight261.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H12ClNO2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,1H3,(H,16,17)
InChIKeyOASYJKCQPDJQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes43 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(4-methoxyphenyl)benzamide (CAS 158525-81-6): A 3-Substituted Diaryl Amide Scaffold for SAR Studies and Chemical Probe Development


3-Chloro-N-(4-methoxyphenyl)benzamide (CAS 158525-81-6, C14H12ClNO2, MW 261.70) is a synthetic diaryl amide featuring a 3-chloro-substituted benzoyl moiety linked via an amide bond to a 4-methoxyphenyl group . This substitution pattern defines a distinct structural scaffold within the N-aryl benzamide class—differentiated from regioisomeric analogs such as the 4-chloro-substituted benzamide and from compounds where the chlorine and methoxy groups are reversed on opposite rings. The compound has been identified in the scientific literature as a synthetic building block for tyrosine kinase inhibitor fragments [1] and as a structural intermediate in the development of COX-1-selective benzamide-type inhibitors [2]. Its commercial availability at 97–98% purity from multiple vendors facilitates its procurement for medicinal chemistry research and structure-activity relationship (SAR) studies.

Procurement-Specific Rationale: Why 3-Chloro-N-(4-methoxyphenyl)benzamide Cannot Be Substituted with Regioisomeric or Chlorine-Reversed Analogs


The 3-chloro substitution on the benzoyl ring of 3-chloro-N-(4-methoxyphenyl)benzamide is not interchangeable with alternative substitution patterns found in closely related benzamide analogs. In the related compound MS402—a BD1-selective BET bromodomain inhibitor built on the same 3-chloro-N-(4-methoxyphenyl)benzamide core—the 3-chloro-4-amino substitution pattern enables selective bromodomain inhibition with binding constants (Ki) ranging from 77 nM to 240 nM across BRD2, BRD3, and BRD4 isoforms [1]. The 3-chloro positioning provides a distinct electronic and steric environment that influences target engagement, whereas regioisomeric 4-chloro analogs or compounds with chlorine on the aniline ring (e.g., N-(3-chlorophenyl)-4-methoxybenzamide) exhibit fundamentally different binding geometries and activity profiles. Furthermore, systematic SAR studies on substituted benzamide derivatives demonstrate that methyl/chloro positional isomerism alone can produce over 3-fold differences in inhibitory potency, with meta-substituted (3-position) benzamides exhibiting distinct activity from ortho- or para-substituted congeners [2]. Generic substitution based solely on molecular formula or similar CAS registry numbers would alter the pharmacophoric geometry and invalidate established SAR knowledge, compromising reproducibility in hit-to-lead campaigns and fragment-based drug discovery programs.

Quantitative Differentiation of 3-Chloro-N-(4-methoxyphenyl)benzamide: Comparative Evidence Versus Regioisomers and In-Class Analogs


Positional Chlorine Isomerism Drives BET Bromodomain Selectivity: MS402 vs. Alternative Scaffolds

The 3-chloro-N-(4-methoxyphenyl)benzamide scaffold serves as the core of MS402, a BD1-selective BET bromodomain inhibitor. MS402 exhibits a 9.3-fold binding selectivity for BRD4(BD1) (Ki = 77 nM) over BRD4(BD2) (Ki = 718 nM) [1]. This selectivity profile is a direct function of the 3-chloro substitution pattern on the benzoyl ring coupled with the 4-aminocyclopentenyl extension—a scaffold geometry that cannot be replicated using regioisomeric 4-chloro or 2-chloro benzamide starting materials. In contrast, alternative BET inhibitor scaffolds such as (+)-JQ1 exhibit pan-BET inhibition without BD1/BD2 discrimination, demonstrating the unique pharmacological fingerprint derived from the 3-chloro positioning [1].

BET bromodomain inhibition Epigenetic probe development Th17 cell differentiation

Meta-Substituted Benzamides Exhibit Distinct Inhibitory Potency from Ortho and Para Isomers: A Positional SAR Framework

A systematic SAR study of substituted benzamide derivatives evaluated the effect of methyl group position (as a proxy for chlorine substitution patterns) on inhibitory activity. The meta-substituted (3-position) analog exhibited an IC50 of 14.8 ± 5.0 μM, representing a 2.0-fold difference in potency compared to the para-substituted (4-position) analog (IC50 = 29.1 ± 3.8 μM) and a 1.7-fold difference relative to the ortho-substituted (2-position) analog (IC50 = 8.7 ± 0.7 μM) [1]. This positional SAR pattern provides a quantitative framework for understanding why 3-chloro-N-(4-methoxyphenyl)benzamide cannot be substituted with its 4-chloro or 2-chloro regioisomers in lead optimization campaigns.

Structure-activity relationship Positional isomerism Substituted benzamide pharmacophores

Chlorine-Reversed Analogs Exhibit Fundamentally Different Target Engagement Profiles

The chlorine-reversed analog N-(3-chlorophenyl)-4-methoxybenzamide (CAS 7465-93-2)—where the chlorine is on the aniline ring rather than the benzoyl ring—exhibits only weak inhibitory activity against Trypanosoma brucei phosphotransferase with an IC50 of 25,000 nM [1]. In contrast, compounds built on the 3-chloro-N-(4-methoxyphenyl)benzamide scaffold (such as MS402) demonstrate potent target engagement with Ki values in the low nanomolar range (77–240 nM) [2]. This >300-fold difference in potency illustrates that reversing the chlorine substitution pattern fundamentally alters target binding geometry and biological activity.

Target engagement Enzyme inhibition Protozoan phosphotransferase

Diaryl Amide Scaffold: Privileged Intermediate for Tyrosine Kinase Inhibitor Fragment Synthesis

3-Chloro-N-(4-methoxyphenyl)benzamide is explicitly documented as a synthetic intermediate in the preparation of N-aryl benzamides containing pharmacophoric tyrosine kinase inhibitor fragments [1]. The compound's diaryl amide scaffold is recognized as a privileged structure for medicinal chemistry applications, including the development of kinase inhibitors and ion channel modulators . This specific substitution pattern provides a balance of hydrogen bond donor/acceptor capacity (PSA = 38.33 Ų, 1 H-bond donor, 3 H-bond acceptors) and lipophilicity (cLogP ≈ 3.67) that facilitates both target binding and synthetic tractability [2].

Tyrosine kinase inhibitors Fragment-based drug discovery Pharmacophoric building blocks

COX-1 Pharmacophore Mapping Identifies 3-Chloro and 4-Methoxyphenyl Moieties as Essential for Inhibitor Binding

Pharmacophore modeling and in silico screening studies have identified benzamide derivatives containing 3-chloro substitution and 4-methoxyphenyl rings as potential COX-1-selective inhibitory leads [1]. The 4-methoxyphenyl moiety contributes to COX-1 inhibitory activity, and substitution on this group interferes with optimal mapping to the COX-1 pharmacophore [1]. Benzamide-type COX-1-selective inhibitors with structural features closely matching 3-chloro-N-(4-methoxyphenyl)benzamide have been evaluated in vitro and in vivo, demonstrating analgesic efficacy without gastric damage [2]. Patent literature explicitly claims compounds having a benzamide skeleton with 3-chloro substitution and 4-methoxyphenyl moieties as COX-1-selective inhibitors [3].

COX-1 selective inhibition Pharmacophore modeling Anti-inflammatory drug discovery

Optimal Procurement and Research Application Scenarios for 3-Chloro-N-(4-methoxyphenyl)benzamide (CAS 158525-81-6)


Synthesis of BD1-Selective BET Bromodomain Chemical Probes for Epigenetic Research

Procure 3-chloro-N-(4-methoxyphenyl)benzamide as the starting scaffold for synthesizing MS402 and related BD1-selective BET bromodomain inhibitors. The 3-chloro-4-amino functionalization pattern enables the installation of the 2-methyl-3-oxocyclopenten-1-yl moiety required for selective BRD4(BD1) inhibition (Ki = 77 nM) with 9.3-fold selectivity over BRD4(BD2) [5]. This selectivity profile is not accessible using regioisomeric 4-chloro or 2-chloro benzamide starting materials, making the specific CAS 158525-81-6 compound essential for Th17 cell differentiation studies and inflammatory bowel disease models.

SAR Studies Investigating Positional Chlorine Effects in Benzamide Pharmacophores

Utilize 3-chloro-N-(4-methoxyphenyl)benzamide in systematic structure-activity relationship (SAR) campaigns comparing meta-, ortho-, and para-chloro-substituted benzamides. Meta-substituted (3-position) benzamides exhibit distinct inhibitory potencies compared to their regioisomers, with up to 2.0-fold differences in IC50 values between positional isomers [5]. Procurement of the precise 3-chloro regioisomer ensures accurate SAR mapping; substituting 4-chloro or 2-chloro analogs introduces uncontrolled variables that confound potency comparisons and mechanistic interpretations.

Synthesis of Tyrosine Kinase Inhibitor Fragments and Pharmacophoric Building Blocks

Employ 3-chloro-N-(4-methoxyphenyl)benzamide as a validated synthetic intermediate for preparing N-aryl benzamides containing pharmacophoric tyrosine kinase inhibitor fragments [5]. The compound's diaryl amide scaffold with defined hydrogen bonding capacity (1 donor, 3 acceptors; PSA = 38.33 Ų) and moderate lipophilicity (cLogP = 3.67) provides favorable physicochemical properties for fragment elaboration [6]. Commercial availability at 97–98% purity from multiple suppliers ensures reliable access for medicinal chemistry campaigns.

COX-1-Selective Inhibitor Development and Pharmacophore Validation

Procure 3-chloro-N-(4-methoxyphenyl)benzamide for COX-1-selective inhibitor development programs. Pharmacophore modeling identifies the 3-chloro substitution and 4-methoxyphenyl ring as essential elements for optimal COX-1 binding [5], and benzamide-type COX-1-selective inhibitors demonstrate in vivo analgesic efficacy without the gastric damage associated with COX-2 inhibition [6]. This specific substitution pattern preserves the intact pharmacophore required for target engagement—a feature lost when substituting analogs with altered chloro or methoxy positioning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-N-(4-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.